molecular formula C18H23FN4O2 B6640440 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea

Numéro de catalogue B6640440
Poids moléculaire: 346.4 g/mol
Clé InChI: RODDNOPNYRNSRF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FIIN-3 is a potent and selective inhibitor of FGFR (fibroblast growth factor receptor) kinases, which are involved in the regulation of cell growth, differentiation, and survival. In

Mécanisme D'action

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea selectively binds to the ATP-binding site of FGFR kinases and inhibits their activity. This leads to the inhibition of downstream signaling pathways involved in cell growth and survival. This compound has been shown to be highly selective for FGFR kinases compared to other receptor tyrosine kinases, which reduces the potential for off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. In addition, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for their growth and survival. Moreover, this compound has been shown to reduce bone loss in animal models of osteoporosis and to attenuate pulmonary fibrosis in a mouse model.

Avantages Et Limitations Des Expériences En Laboratoire

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea has several advantages for lab experiments. It is a potent and selective inhibitor of FGFR kinases, which makes it a valuable tool for studying the role of FGFR signaling in various biological processes. This compound has also been shown to be effective in various preclinical models, which increases its potential for therapeutic applications. However, this compound has some limitations as well. It is a small molecule inhibitor, which limits its ability to target intracellular FGFR signaling. In addition, this compound has a short half-life, which may limit its effectiveness in vivo.

Orientations Futures

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea has opened up new avenues for research in the field of FGFR signaling. Future studies could focus on developing more potent and selective FGFR inhibitors based on the structure of this compound. In addition, studies could investigate the potential of this compound in combination with other cancer therapies to enhance their effectiveness. Moreover, further studies could explore the potential of this compound in treating other diseases such as diabetes and Alzheimer's disease, which have been linked to dysregulated FGFR signaling.

Méthodes De Synthèse

The synthesis of 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea involves the reaction of 3-fluoro-4-iodoaniline with 1-(2-bromoethyl)-3-(3-hydroxycyclohexyl)urea in the presence of a palladium catalyst. The resulting product is then treated with imidazole to obtain this compound. The synthesis of this compound has been optimized to yield a high purity product with good reproducibility.

Applications De Recherche Scientifique

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea has been extensively studied in various preclinical models for its potential therapeutic applications. FGFR kinases are known to be involved in the development and progression of various types of cancer, including breast, lung, and prostate cancer. This compound has shown promising results in inhibiting the growth and survival of cancer cells in vitro and in vivo. In addition, this compound has also been investigated for its potential to treat other diseases such as osteoporosis and pulmonary fibrosis.

Propriétés

IUPAC Name

1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c19-16-9-14(4-5-17(16)23-7-6-20-12-23)11-22-18(25)21-10-13-2-1-3-15(24)8-13/h4-7,9,12-13,15,24H,1-3,8,10-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODDNOPNYRNSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)CNC(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.